Remdesivir

Descripción general

Descripción

Inicialmente fue desarrollado por Gilead Sciences para el tratamiento de la enfermedad por virus del Ébola y desde entonces ha ganado considerable atención por su posible uso contra otras infecciones virales, incluido el síndrome respiratorio agudo severo coronavirus 2 (SARS-CoV-2), el virus responsable de COVID-19 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de GS-5734 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del análogo de nucleósido y su posterior fosforilación para producir la forma trifosfato activa. La ruta sintética generalmente implica pasos de protección y desprotección, reacciones de sustitución nucleofílica y reacciones de fosforilación bajo condiciones controladas .

Métodos de Producción Industrial

La producción industrial de GS-5734 sigue una ruta sintética similar, pero está optimizada para la fabricación a gran escala. Esto implica el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

GS-5734 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: GS-5734 puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar la estructura del análogo de nucleósido.

Sustitución: Las reacciones de sustitución nucleofílica están involucradas en la síntesis de GS-5734

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y reacciones de GS-5734 incluyen:

Agentes fosforilantes: Utilizados para los pasos de fosforilación.

Grupos protectores: Utilizados para proteger los grupos funcionales durante la síntesis.

Solventes: Como el dimetilsulfóxido (DMSO) y el acetonitrilo, utilizados como medios de reacción.

Principales Productos Formados

Los principales productos formados a partir de las reacciones de GS-5734 incluyen su forma trifosfato activa, el remdesivir trifosfato y varios metabolitos formados a través de reacciones de oxidación y reducción .

Aplicaciones Científicas De Investigación

Efficacy in Clinical Trials

Numerous clinical trials have evaluated the efficacy of Remdesivir in treating COVID-19. Key findings from several studies are summarized below:

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common adverse effects include hepatic impairment; however, the incidence of adverse events was similar between treated and control groups . Ongoing studies continue to monitor long-term safety and efficacy.

Case Study: Efficacy in Severe COVID-19

A systematic review involving over 40 clinical trials indicated that this compound might significantly shorten recovery time among hospitalized adults with severe COVID-19. Observational studies reported reduced mortality rates associated with this compound treatment compared to standard care .

Observational Study: Impact on Mortality Rates

A large-scale observational study involving over 121,000 patients found that this compound-treated individuals had a lower mortality rate within 14 and 28 days compared to those not receiving the drug. The adjusted hazard ratios indicated a statistically significant reduction in mortality associated with this compound use .

Regulatory Approvals and Recommendations

This compound received Emergency Use Authorization from the U.S. Food and Drug Administration for treating COVID-19 in hospitalized patients. The National Institute of Allergy and Infectious Diseases has also endorsed its use based on clinical trial data demonstrating its benefits .

Mecanismo De Acción

GS-5734 ejerce sus efectos antivirales al inhibir la enzima ARN polimerasa dependiente de ARN (RdRp), que es esencial para la replicación viral. Una vez dentro de la célula huésped, GS-5734 se metaboliza a su forma trifosfato activa, que compite con los nucleótidos naturales para su incorporación al ARN viral. Esta incorporación conduce a la terminación prematura de la síntesis de ARN, inhibiendo eficazmente la replicación viral .

Comparación Con Compuestos Similares

Compuestos Similares

GS-441524: Un análogo de nucleósido padre de GS-5734 con actividad antiviral similar.

Favipiravir: Otro análogo de nucleósido con actividad antiviral de amplio espectro.

Ribavirina: Un análogo de nucleósido utilizado para tratar varias infecciones virales.

Unicidad de GS-5734

GS-5734 es único debido a su actividad antiviral de amplio espectro y su capacidad para inhibir una amplia gama de virus de ARN, incluidos los coronavirus y los filovirus. Su eficacia contra el SARS-CoV-2 lo ha convertido en un componente crítico en la lucha contra COVID-19 .

Actividad Biológica

Remdesivir, a nucleotide analog prodrug, has garnered significant attention as a therapeutic agent against viral infections, particularly COVID-19. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and ongoing research.

This compound (GS-5734) is designed to inhibit viral RNA-dependent RNA polymerase (RdRp), crucial for the replication of RNA viruses. Upon entering host cells, this compound is metabolized into its active form, GS-443902, which mimics adenosine triphosphate (ATP). This active form competes with ATP for incorporation into the viral RNA strand during replication. The incorporation of GS-443902 leads to premature termination of RNA synthesis, thereby limiting viral replication.

Key Mechanisms:

- Nucleotide Analog: Resembles ATP and integrates into viral RNA.

- Chain Termination: Causes premature termination of RNA synthesis.

- Broad Spectrum Activity: Effective against various coronaviruses (SARS-CoV, MERS-CoV) and other RNA viruses like Ebola .

Pharmacokinetics

The pharmacokinetics of this compound have been studied primarily through intravenous administration. A randomized controlled trial indicated that this compound exhibits linear pharmacokinetics across various doses (3 to 225 mg). Notably, it is a substrate for organic anion transporting polypeptides (OATP1B1 and OATP1B3), influencing its hepatic uptake and elimination .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Not applicable (IV only) |

| Half-life | Approximately 1 hour |

| Volume of distribution | 1 L/kg |

| Clearance | 0.5 L/h/kg |

Clinical Efficacy

Several clinical trials have evaluated the efficacy of this compound in treating COVID-19. The most notable studies include:

- ACTT-1 Trial: A randomized trial demonstrating that patients receiving this compound had a shorter time to recovery compared to those receiving standard care.

- SIMPLE Trials: These trials assessed the efficacy of 5-day versus 10-day treatment regimens in hospitalized patients with severe COVID-19. Results indicated that both regimens provided similar clinical improvements .

Table 2: Summary of Key Clinical Trials

Case Studies and Observational Data

Observational studies have also provided insights into the efficacy and safety profile of this compound. For instance, a study involving hospitalized patients showed that those treated with a 5-day course had statistically significant improvements in clinical status at Day 11 compared to those receiving standard care .

Case Study Example:

A cohort study analyzed outcomes in critically ill patients treated with this compound. It found that early administration correlated with improved survival rates and reduced need for mechanical ventilation.

Ongoing Research and Future Directions

Research continues to explore the full potential of this compound beyond COVID-19. Current studies are investigating:

- Combination therapies with other antiviral agents.

- Efficacy in pediatric populations.

- Alternative formulations to enhance delivery methods.

Propiedades

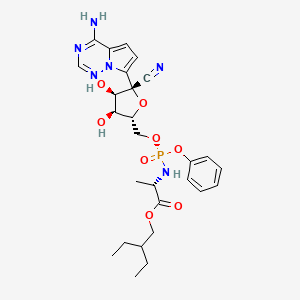

IUPAC Name |

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWYLEGWBNMMLJ-YSOARWBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N6O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701022537 | |

| Record name | Remdesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

COVID-19 is caused by the positive-sense RNA virus severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Replication of the viral genome is a key step in the infectious cycle of RNA viruses, including those of the _Filoviridae_, _Paramyxoviridae_, _Pneumoviridae_, and _Coronaviridae_ families, and is carried out by viral RNA-dependent RNA polymerase (RdRp) enzymes or enzyme complexes. For both SARS-CoV and SARS-CoV-2, the RdRp comprises nsp7, nsp8, and nsp12 subunits under physiological conditions, although functional RdRp complexes can be reassembled _in vitro_ that incorporate only the nsp8 and nsp12 subunits, similar to the Middle East respiratory syndrome coronavirus (MERS-CoV). Remdesivir is a phosphoramidite prodrug of a 1'-cyano-substituted adenosine nucleotide analogue that competes with ATP for incorporation into newly synthesized viral RNA by the corresponding RdRp complex. Remdesivir enters cells before being cleaved to its monophosphate form through the action of either carboxylesterase 1 or cathepsin A; it is subsequently phosphorylated by undescribed kinases to yield its active triphosphate form remdesivir triphosphate (RDV-TP or GS-443902). RDV-TP is efficiently incorporated by the SARS-CoV-2 RdRp complex, with a 3.65-fold selectivity for RDV-TP over endogenous ATP. Unlike some nucleoside analogues, remdesivir provides a free 3'-hydroxyl group that allows for continued chain elongation. However, modelling and _in vitro_ experiments suggest that at _i_ + 4 (corresponding to the position for the incorporation of the fourth nucleotide following RDV-TP incorporation), the 1'-cyano group of remdesivir sterically clashes with Ser-861 of the RdRp, preventing further enzyme translocation and terminating replication at position _i_ + 3. This mechanism was essentially identical between SARS-CoV, SARS-CoV-2, and MERS-CoV, and genomic comparisons reveal that Ser-861 is conserved across alpha-, beta-, and deltacoronaviruses, suggesting remdesivir may possess broad antiviral activity. Considerations for the use of nucleotide analogues like remdesivir include the possible accumulation of resistance mutations. Excision of analogues through the 3'-5' exonuclease (ExoN) activity of replication complexes, mediated in SARS-CoV by the nsp14 subunit, is of possible concern. Murine hepatitis viruses (MHVs) engineered to lack ExoN activity are approximately 4-fold more susceptible to remdesivir, supporting the proposed mechanism of action. However, the relatively mild benefit of ExoN activity to remdesivir resistance is proposed to involve its delayed chain termination mechanism, whereby additional endogenous nucleotides are incorporated following RDV-TP. In addition, serial passage of MHV in increasing concentrations of the remdesivir parent molecule [GS-441524] led to the development of resistance mutations F476L and V553L, which maintain activity when transferred to SARS-CoV. However, these mutant viruses are less fit than wild-type in both competition assays and _in vivo_ in the absence of selective pressure. To date, no clinical data on SARS-CoV-2 resistance to remdesivir have been described. | |

| Record name | Remdesivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1809249-37-3 | |

| Record name | L-Alanine, N-[(S)-hydroxyphenoxyphosphinyl]-, 2-ethylbutyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809249-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remdesivir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809249373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remdesivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remdesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMDESIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKI37EEHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.